Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate
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Overview
Description
Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate is a chemical compound with the molecular formula C10H4F5NO3S2 and a molecular weight of 345.27 g/mol . This compound is characterized by the presence of a pentafluorophenyl group, a thiazole ring, and a sulfonate ester. It is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
The primary targets of Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
As a thiazole derivative, it may interact with biological targets in a manner similar to other thiazole compounds . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways, depending on their specific molecular structure .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate typically involves the reaction of 4-methyl-1,3-thiazole-2-sulfonyl chloride with pentafluorophenol. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The pentafluorophenyl group can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation and reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Hydrolysis: The sulfonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve organic solvents like dichloromethane or acetonitrile, and bases such as triethylamine or sodium hydroxide .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted thiazole derivatives, while hydrolysis reactions produce the corresponding sulfonic acid .
Scientific Research Applications
Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate has several applications in scientific research, including:
Organic synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal chemistry: The compound is employed in the development of pharmaceuticals and biologically active molecules.
Material science: It is used in the preparation of advanced materials with specific properties.
Biological studies: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein modification.
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl 4-methyl-1,3-thiazole-2-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate ester.
Pentafluorophenyl 4-methyl-1,3-thiazole-2-phosphate: Contains a phosphate group in place of the sulfonate ester.
Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfinate: Features a sulfinate group instead of the sulfonate ester
Uniqueness
Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate is unique due to its combination of a highly electron-withdrawing pentafluorophenyl group and a reactive sulfonate ester. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-methyl-1,3-thiazole-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F5NO3S2/c1-3-2-20-10(16-3)21(17,18)19-9-7(14)5(12)4(11)6(13)8(9)15/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVLNSYJKMQNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F5NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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